2,6-Dimethyl-5-heptenoic acid
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Overview
Description
2,6-Dimethyl-5-heptenoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a unique structure characterized by a heptenoic acid backbone with two methyl groups at positions 2 and 6. This compound is known for its role in various chemical and biological processes, including its use as a semiochemical in insect communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-5-heptenoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters. For example, the hydrolysis of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate in the presence of potassium hydroxide (KOH) in methanol yields this compound . The reaction conditions typically involve stirring the solution at room temperature and monitoring the disappearance of the starting material using gas-liquid chromatography (GLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient mechanical stirrers, reflux condensers, and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-5-heptenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides and other substituted derivatives.
Scientific Research Applications
2,6-Dimethyl-5-heptenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5-heptenoic acid involves its interaction with specific molecular targets and pathways. In the context of insect communication, the compound acts as a sex attractant by binding to receptors on the antennae of female dung beetles, triggering a behavioral response . The exact molecular pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2,6-Dimethyl-6-octen-2-ol: Another semiochemical found in the abdominal secretion of dung beetles.
Hexadecanoic acid: A major volatile organic constituent in similar biological contexts.
Skatole: Another compound identified in the abdominal secretion of dung beetles.
Uniqueness: 2,6-Dimethyl-5-heptenoic acid is unique due to its specific structure and its role as a semiochemical in insect communication. Its ability to elicit specific behavioral responses in insects sets it apart from other similar compounds .
Properties
IUPAC Name |
2,6-dimethylhept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-4-6-8(3)9(10)11/h5,8H,4,6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGRYUUGPWDZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503395 |
Source
|
Record name | 2,6-Dimethylhept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24555-30-4 |
Source
|
Record name | 2,6-Dimethylhept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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